Cas no 2287287-33-4 (2-Thiophenemethanamine, 4-(trifluoromethyl)-, hydrochloride (1:1))

2-Thiophenemethanamine, 4-(trifluoromethyl)-, hydrochloride (1:1) structure
2287287-33-4 structure
商品名:2-Thiophenemethanamine, 4-(trifluoromethyl)-, hydrochloride (1:1)
CAS番号:2287287-33-4
MF:C6H7ClF3NS
メガワット:217.639689683914
CID:5963925
PubChem ID:137944252

2-Thiophenemethanamine, 4-(trifluoromethyl)-, hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

    • 2-Thiophenemethanamine, 4-(trifluoromethyl)-, hydrochloride (1:1)
    • 2-Thiophenemethanamine, 4-(trifluoromethyl)-, hydrochloride
    • [4-(Trifluoromethyl)thiophen-2-yl]methanamine;hydrochloride
    • AT13392
    • (4-(TRIFLUOROMETHYL)THIOPHEN-2-YL)METHANAMINE HCL
    • EN300-6738687
    • (4-(Trifluoromethyl)thiophen-2-yl)methanamine hydrochloride
    • MFCD31746352
    • 2287287-33-4
    • [4-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride
    • インチ: 1S/C6H6F3NS.ClH/c7-6(8,9)4-1-5(2-10)11-3-4;/h1,3H,2,10H2;1H
    • InChIKey: MPKSOIUMIAXKIO-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CSC(CN)=C1)(F)(F)F.Cl

計算された属性

  • せいみつぶんしりょう: 216.9939826g/mol
  • どういたいしつりょう: 216.9939826g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 136
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.3Ų

2-Thiophenemethanamine, 4-(trifluoromethyl)-, hydrochloride (1:1) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR023OJV-250mg
(4-(TRIFLUOROMETHYL)THIOPHEN-2-YL)METHANAMINE HCL
2287287-33-4 95%
250mg
$666.00 2025-02-14
Aaron
AR023OJV-50mg
(4-(TRIFLUOROMETHYL)THIOPHEN-2-YL)METHANAMINE HCL
2287287-33-4 95%
50mg
$325.00 2025-02-14
Aaron
AR023OJV-10g
(4-(TRIFLUOROMETHYL)THIOPHEN-2-YL)METHANAMINE HCL
2287287-33-4 95%
10g
$5597.00 2023-12-15
1PlusChem
1P023OBJ-250mg
(4-(TRIFLUOROMETHYL)THIOPHEN-2-YL)METHANAMINE HCL
2287287-33-4 95%
250mg
$558.00 2024-05-24
Enamine
EN300-6738687-1.0g
[4-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride
2287287-33-4 95.0%
1.0g
$943.0 2025-03-13
Enamine
EN300-6738687-0.1g
[4-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride
2287287-33-4 95.0%
0.1g
$326.0 2025-03-13
Enamine
EN300-6738687-10.0g
[4-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride
2287287-33-4 95.0%
10.0g
$4052.0 2025-03-13
Enamine
EN300-6738687-0.25g
[4-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride
2287287-33-4 95.0%
0.25g
$466.0 2025-03-13
Enamine
EN300-6738687-5.0g
[4-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride
2287287-33-4 95.0%
5.0g
$2732.0 2025-03-13
Aaron
AR023OJV-500mg
(4-(TRIFLUOROMETHYL)THIOPHEN-2-YL)METHANAMINE HCL
2287287-33-4 95%
500mg
$1036.00 2025-02-14

2-Thiophenemethanamine, 4-(trifluoromethyl)-, hydrochloride (1:1) 関連文献

2-Thiophenemethanamine, 4-(trifluoromethyl)-, hydrochloride (1:1)に関する追加情報

Introduction to 2-Thiophenemethanamine, 4-(trifluoromethyl)-, hydrochloride (1:1) and Its Significance in Modern Chemical Research

2-Thiophenemethanamine, 4-(trifluoromethyl)-, hydrochloride (1:1), with the CAS number 2287287-33-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This organothiophene derivative features a unique structural motif that combines a thiophene ring with a primary amine group substituted at the 4-position by a trifluoromethyl group, further salted with hydrochloride. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a valuable scaffold for drug discovery and development.

The compound’s significance is underscored by its potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Thiophene derivatives have long been recognized for their biological activity, spanning from antimicrobial to anti-inflammatory properties. The introduction of a trifluoromethyl group at the 4-position of the thiophene ring not only modifies its electronic properties but also influences its interaction with biological targets. This modification has been widely exploited in the development of small-molecule inhibitors and activators targeting various enzymes and receptors.

Recent advancements in computational chemistry and molecular modeling have further highlighted the utility of 2-Thiophenemethanamine, 4-(trifluoromethyl)-, hydrochloride (1:1) as a lead compound. Studies have demonstrated that the trifluoromethyl group can serve as a critical pharmacophore, enhancing binding affinity and selectivity. For instance, computational studies have shown that this moiety can improve interactions with hydrogen bond donors and acceptors in protein active sites, thereby increasing the efficacy of potential drug candidates.

In addition to its structural advantages, 2-Thiophenemethanamine, 4-(trifluoromethyl)-, hydrochloride (1:1) has been explored in the synthesis of more complex molecules. Its reactivity as an amine derivative allows for further functionalization via nucleophilic substitution reactions, enabling the creation of diverse chemical libraries. These libraries are instrumental in high-throughput screening programs aimed at identifying novel bioactive compounds.

The pharmaceutical industry has shown particular interest in thiophene derivatives due to their broad spectrum of biological activities. For example, analogs of this compound have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The trifluoromethyl group’s ability to modulate electronic properties has been particularly noted in enhancing binding interactions with tyrosine kinases, which are often overexpressed in tumor cells.

Moreover, synthetic methodologies for preparing 2-Thiophenemethanamine, 4-(trifluoromethyl)-, hydrochloride (1:1) have seen significant improvements. Modern synthetic routes leverage transition metal catalysis and asymmetric synthesis to achieve high yields and enantioselectivity. These advances have made it more feasible to produce enantiomerically pure forms of the compound, which is essential for evaluating its pharmacological profile without interference from racemic impurities.

The compound’s solubility characteristics also contribute to its appeal in pharmaceutical applications. The hydrochloride salt form enhances water solubility, facilitating formulation into injectable solutions or oral dosage forms. This solubility profile is critical for ensuring adequate bioavailability and therapeutic efficacy.

Research into 2-Thiophenemethanamine, 4-(trifluoromethyl)-, hydrochloride (1:1) has also intersected with green chemistry principles. Efforts have been made to develop environmentally benign synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Such approaches align with global trends toward sustainable chemical manufacturing.

Future directions in studying this compound may include exploring its role in drug delivery systems. Nanotechnology-based delivery platforms could potentially enhance the targeted delivery of therapeutic agents derived from this scaffold, improving treatment outcomes while reducing side effects.

In conclusion,2-Thiophenemethanamine, 4-(trifluoromethyl)-, hydrochloride (1:1) represents a promising compound in the realm of medicinal chemistry. Its unique structural features and versatile reactivity make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover new applications and synthetic strategies for this molecule,CAS no2287287-33-4 will undoubtedly remain a key reference point for scientists working at the intersection of chemistry and health.

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